![molecular formula C20H19N3O2 B2712832 N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide CAS No. 1428372-55-7](/img/structure/B2712832.png)
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a pyridazinone ring, a phenyl group, and a tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative.
Introduction of the Tolyl Group: The tolyl group can be attached through a nucleophilic substitution reaction using a tolyl halide and a suitable nucleophile.
Final Coupling: The final step involves coupling the pyridazinone derivative with the phenyl and tolyl groups under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
“N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide” can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates for various diseases. The presence of the pyridazinone ring is particularly interesting due to its known pharmacological activities.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of “N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide” would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridazinone ring could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(p-tolyl)acetamide
- N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide
- N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(phenyl)acetamide
Uniqueness
The uniqueness of “N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide” lies in its specific structural arrangement, which can impart distinct chemical and biological properties. The position of the tolyl group (o-tolyl) can influence the compound’s reactivity and interaction with other molecules, making it different from its para- or meta-tolyl analogs.
Propriétés
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-7-3-4-8-15(14)13-19(24)21-17-10-6-5-9-16(17)18-11-12-20(25)23(2)22-18/h3-12H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSZTLQBOHOCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
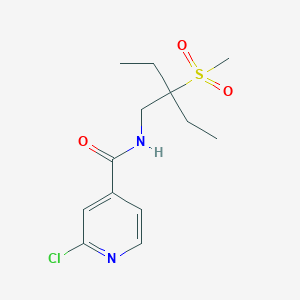
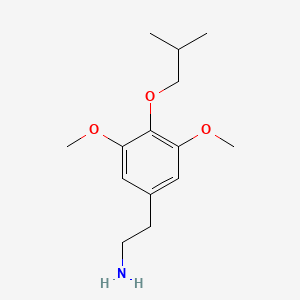
![N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide](/img/structure/B2712751.png)
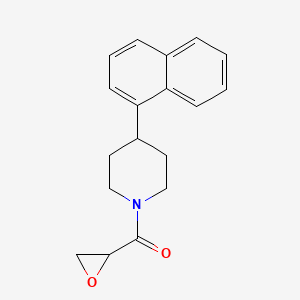
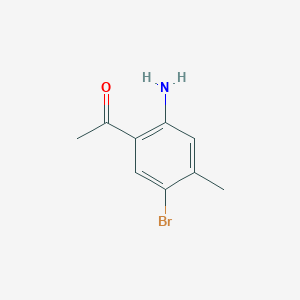
![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/new.no-structure.jpg)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2712757.png)
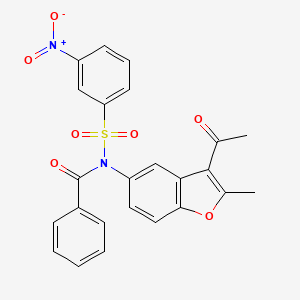
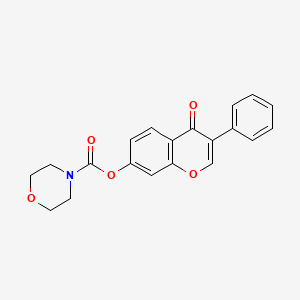
![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2712760.png)
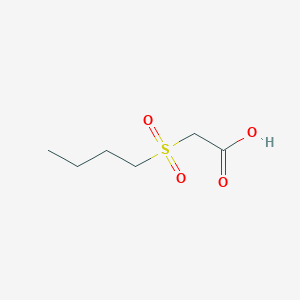
![Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate](/img/structure/B2712766.png)
![5-[(2,4-dimethylphenyl)amino]-2,3-dihydro-1,2,4-triazine-3-thione](/img/structure/B2712767.png)
![4-methoxy-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2712771.png)
